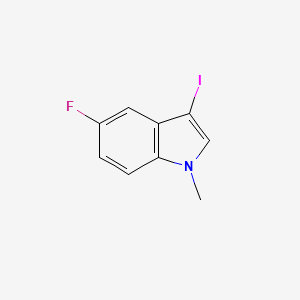

5-fluoro-3-iodo-1-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-iodo-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FIN/c1-12-5-8(11)7-4-6(10)2-3-9(7)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQWMJSBQCJAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350378-38-9 | |

| Record name | 5-fluoro-3-iodo-1-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Functionalization and Derivatization Chemistry of 5 Fluoro 3 Iodo 1 Methyl 1h Indole

Carbon-Halogen Bond Transformations

The presence of both a fluorine and an iodine atom on the indole (B1671886) ring of 5-fluoro-3-iodo-1-methyl-1H-indole provides distinct opportunities for selective chemical modifications. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, while the fluorine atom can potentially participate in nucleophilic aromatic substitution.

Cross-Coupling Reactions at the C-I Bond (e.g., Sonogashira, Suzuki-Miyaura)

The C-I bond at the 3-position of the indole is a prime site for the formation of new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. The Sonogashira and Suzuki-Miyaura reactions are powerful tools in this regard, enabling the introduction of diverse alkynyl and aryl/vinyl groups, respectively. nih.govsci-hub.se

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. sci-hub.seorganic-chemistry.org For 5-fluoro-3-iodo-1-methyl-1H-indole, this allows for the direct attachment of various alkyne-containing moieties at the C-3 position. The general conditions for Sonogashira coupling reactions often require an inert atmosphere, but newer procedures have been developed that can be performed under less stringent conditions. organic-chemistry.org Research has demonstrated the successful Sonogashira coupling of various 3-iodoindoles with a range of terminal acetylenes, yielding highly substituted indole libraries. nih.gov

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction utilizes an organoboron reagent (typically a boronic acid or boronate ester) and an aryl or vinyl halide in the presence of a palladium catalyst and a base. mdpi.comnih.govacs.org The Suzuki-Miyaura reaction is known for its tolerance of a wide variety of functional groups and has been successfully applied to 3-iodoindoles to introduce diverse aryl and heteroaryl substituents. nih.govnih.gov For instance, studies have shown the coupling of 3-iodoindoles with various arylboronic acids, including those with both electron-donating and electron-withdrawing groups, to proceed in good yields. acs.org

Table 1: Examples of Cross-Coupling Reactions on 3-Iodoindole Scaffolds

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira | 3-Iodoindole, Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | 3-Alkynylindole | nih.govorganic-chemistry.org |

| Suzuki-Miyaura | 3-Iodoindole, Arylboronic Acid | Pd catalyst, Base | 3-Arylindole | nih.govacs.org |

Nucleophilic Aromatic Substitution with Fluorine (SNAr) on Haloindole Intermediates

The fluorine atom at the C-5 position of the indole ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to other activated systems. However, the electron-withdrawing nature of the fluoro group can activate the indole ring for SNAr at other positions, particularly under basic conditions. While direct substitution of the fluorine in 5-fluoro-3-iodo-1-methyl-1H-indole is not commonly reported, related studies on fluorinated indoles indicate that such transformations are possible. For example, in other 5-fluoroindole (B109304) derivatives, the fluorine atom can be displaced by strong nucleophiles like amines under basic conditions. The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. rsc.org

C-H Activation and Functionalization

Direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for modifying organic molecules. researchgate.net In the context of 5-fluoro-3-iodo-1-methyl-1H-indole, the carbocyclic ring (C4-C7) presents several C-H bonds that can be targeted for functionalization, although this is often more challenging than reactions at the pyrrole (B145914) ring. rsc.orgsioc-journal.cnresearchgate.net

Direct C-H Functionalization at the Carbocyclic Ring (C4-C7)

Achieving regioselective C-H functionalization on the benzene (B151609) moiety of indoles is a significant challenge due to the lower intrinsic reactivity of these positions compared to the C2 and C3 positions. rsc.orgsioc-journal.cnnih.gov However, various methods have been developed to overcome this hurdle.

The use of directing groups is a powerful strategy to control the regioselectivity of C-H activation reactions. rsc.org A directing group, temporarily installed on the indole nitrogen or another position, can chelate to a metal catalyst and direct the functionalization to a specific C-H bond, often in the ortho position. researchgate.netacs.org For instance, various directing groups have been employed to achieve C4- and C7-functionalization of the indole core. nih.govgrafiati.com While specific examples for 5-fluoro-3-iodo-1-methyl-1H-indole are not extensively documented, the principles established with other substituted indoles are applicable. For example, a trifluoroacetyl group has been used as a weakly coordinating directing group to achieve C4-functionalization of indoles. grafiati.com

Transition metal catalysts, particularly palladium, rhodium, and ruthenium, have been instrumental in developing methods for the direct C-H functionalization of the indole carbocyclic ring. rsc.orgbeilstein-journals.org These reactions can lead to the formation of new C-C, C-N, C-O, and other bonds. Metal-catalyzed C-H functionalization can sometimes proceed without the need for a directing group, relying on the inherent electronic properties of the substrate and the catalyst. However, achieving high regioselectivity in such cases can be difficult. sioc-journal.cn Research has shown that palladium-catalyzed C-H arylation can occur at the C4 position of certain indoles. acs.org

Table 2: Strategies for C-H Functionalization of the Indole Carbocyclic Ring

| Functionalization Strategy | Key Feature | Targeted Position(s) | Metal Catalyst (Examples) | Reference |

|---|---|---|---|---|

| Directing Group-Assisted | Use of a coordinating group to direct the reaction | C4, C7 | Rhodium, Palladium | nih.govgrafiati.com |

| Metal-Catalyzed (non-directed) | Relies on inherent substrate reactivity and catalyst control | C4, C5, C6, C7 | Palladium, Ruthenium | rsc.orgacs.org |

Transition-Metal-Free C-H Functionalization

Recent advancements in organic synthesis have emphasized the development of transition-metal-free C-H functionalization methods as a sustainable and cost-effective alternative to traditional cross-coupling reactions. nih.govtu-dortmund.de These reactions offer an atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. nih.gov In the context of 5-fluoro-3-iodo-1-methyl-1H-indole, such methodologies would allow for the direct arylation or alkylation at various positions of the indole ring without the need for pre-functionalization, other than the existing iodine atom which can also participate in or direct such reactions.

Diaryliodonium salts are notable reagents in transition-metal-free C-H arylation, serving as effective arylating agents for a variety of heteroarenes. nih.gov While specific studies on the transition-metal-free C-H functionalization of 5-fluoro-3-iodo-1-methyl-1H-indole are not extensively detailed in the provided results, the general principles suggest that the electron-rich indole nucleus would be susceptible to electrophilic attack by aryliodonium salts, potentially leading to functionalization at the C2, C4, C6, or C7 positions. The fluorine atom at the C5 position, being an electron-withdrawing group, can influence the regioselectivity of these reactions.

Functionalization at the Pyrrole Ring (C2, C3, N1)

The pyrrole ring of the indole nucleus is a hub of reactivity, and 5-fluoro-3-iodo-1-methyl-1H-indole is no exception. The presence of the iodo group at the C3 position and the methyl group at the N1 position channels the reactivity primarily towards the C2 and C3 positions. nih.gov

Functionalization at C2: The C2 position of 3-substituted indoles is a prime site for functionalization. Palladium-catalyzed C-H activation has been a powerful tool for introducing aryl groups at this position. acs.org For instance, the reaction of N-protected 3-acetylindoles with aryl iodides can lead to C2-arylation, sometimes following a decarboxylative pathway if a carboxylic acid group is initially present at C3. acs.org While the specific substrate is 5-fluoro-3-iodo-1-methyl-1H-indole, the general reactivity patterns of indoles suggest that palladium-catalyzed cross-coupling reactions could be employed to introduce various substituents at the C2 position.

Functionalization at C3: The iodine atom at the C3 position is a versatile handle for a wide array of transformations. It readily participates in nucleophilic substitution and various transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. mdpi.com This allows for the introduction of a diverse range of substituents, such as aryl, alkynyl, and vinyl groups, leading to a vast library of novel indole derivatives. mdpi.comsmolecule.com For example, the reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitriles with various coupling partners has been shown to be an effective method for creating polysubstituted indoles. mdpi.com

Functionalization at N1: The nitrogen atom of the indole ring is typically functionalized via alkylation or arylation. In the case of 5-fluoro-3-iodo-1-methyl-1H-indole, the nitrogen is already substituted with a methyl group. However, in related indole systems, N-arylation can be achieved under transition-metal-free conditions using diaryliodonium salts. nih.gov

| Position | Reaction Type | Reagents/Catalysts | Product Type |

| C2 | C-H Arylation | Pd(OAc)₂, AgOAc, Aryl Iodides | 2-Arylindoles |

| C3 | Suzuki Coupling | Pd Catalyst, Boronic Acids | 3-Arylindoles |

| C3 | Sonogashira Coupling | Pd/Cu Catalysts, Terminal Alkynes | 3-Alkynylindoles |

| C3 | Heck Coupling | Pd Catalyst, Alkenes | 3-Vinylindoles |

| C3 | Stille Coupling | Pd Catalyst, Organostannanes | 3-Alkyl/Arylindoles |

| N1 | N-Methylation (pre-existing) | - | 1-Methylindole |

Reactivity Profiles and Reaction Pathways

The unique electronic properties conferred by the fluoro and iodo substituents, along with the methyl group on the nitrogen, dictate the reactivity of 5-fluoro-3-iodo-1-methyl-1H-indole.

Electrophilic Aromatic Substitution Reactions

The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. The substitution pattern is influenced by the existing substituents. Iodination of indoles typically occurs at the C3 position, which is already occupied in the title compound. researchgate.net However, further electrophilic substitution on the benzene ring (C4, C6, C7) is possible, with the regioselectivity being influenced by the directing effects of the fluorine at C5 and the pyrrole ring itself. The fluorine atom, being an ortho, para-director with deactivating properties, would likely direct incoming electrophiles to the C4 and C6 positions.

Radical Reaction Pathways

Radical reactions offer an alternative and powerful approach to functionalizing organic molecules. mdpi.com The carbon-iodine bond in 5-fluoro-3-iodo-1-methyl-1H-indole is susceptible to homolytic cleavage, making it a suitable precursor for radical reactions. For instance, palladium-catalyzed reactions involving indoles and iodobenzene (B50100) have been proposed to proceed through a radical pathway under certain conditions. beilstein-journals.org This can lead to the formation of C-C bonds, such as in direct arylation reactions. beilstein-journals.org

Furthermore, radical cyclization reactions initiated by the addition of a radical to an unsaturated system can be a powerful tool for constructing complex molecular architectures. While specific examples involving 5-fluoro-3-iodo-1-methyl-1H-indole are not detailed, the general principles of radical chemistry suggest that the iodo-substituted indole could be a valuable participant in such transformations. conicet.gov.ar

Cascade and Domino Reactions

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for building molecular complexity. acs.org The reactivity of 5-fluoro-3-iodo-1-methyl-1H-indole makes it an excellent candidate for participating in such reaction sequences. For example, a multicomponent reaction involving an indole, an aldehyde, and an amine can lead to the formation of complex heterocyclic structures. researchgate.net

A cascade reaction could be initiated at the C3 position via a cross-coupling reaction, followed by an intramolecular cyclization onto another part of the molecule. The presence of both a reactive C-I bond and an electron-rich indole nucleus provides multiple opportunities for designing intricate cascade sequences.

Aza-Annulation Reactions

Aza-annulation reactions involve the formation of a new nitrogen-containing ring fused to an existing scaffold. For indoles, this often involves reactions at the C2 and C3 positions to form five- or six-membered rings. While specific examples for 5-fluoro-3-iodo-1-methyl-1H-indole are not provided, related aza-annulation reactions on indoles are well-documented. For instance, a [5+1] protic acid-assisted aza-Pummerer approach has been used to synthesize piperidines from homoallylic amines. nih.gov The development of aza-annulation strategies starting from 5-fluoro-3-iodo-1-methyl-1H-indole could lead to novel polycyclic indole alkaloids and other medicinally relevant compounds.

| Reaction Pathway | Description | Potential Application for 5-fluoro-3-iodo-1-methyl-1H-indole |

| Electrophilic Aromatic Substitution | Reaction with an electrophile, leading to substitution on the aromatic ring. researchgate.net | Functionalization of the benzene portion of the indole ring. |

| Radical Reaction | Reactions involving radical intermediates, often initiated by light or a radical initiator. mdpi.comconicet.gov.ar | C-C bond formation via direct arylation or participation in radical cyclizations. beilstein-journals.org |

| Cascade/Domino Reaction | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. acs.org | Efficient synthesis of complex polycyclic indole derivatives. |

| Aza-Annulation | Formation of a new nitrogen-containing ring. nih.gov | Synthesis of novel fused heterocyclic systems with potential biological activity. |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Synthesis and Functionalization

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling the outcomes of functionalization reactions. Research has focused on the iodination of the indole (B1671886) core and the subsequent transition-metal-catalyzed cross-coupling reactions at the C3-position.

The synthesis and functionalization of 3-iodoindoles are heavily reliant on the precise selection of catalysts and reagents to ensure high selectivity and yield. The iodination of N-methyl-5-fluoroindole can be achieved through electrophilic substitution.

Functionalization of the C-I bond is commonly achieved via palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligands, and reaction conditions dictates the success and selectivity of these transformations. Studies on analogous compounds, such as 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives, demonstrate the utility of various palladium catalysts. mdpi.com For instance, Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C3-position. mdpi.com

In Sonogashira couplings of related 3-iodoindoles, a combination of a palladium(II) catalyst and a copper(I) co-catalyst is often employed to couple the indole with terminal alkynes. mdpi.com For Suzuki-Miyaura reactions, a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) is used with a base to couple the indole with boronic acids. beilstein-journals.org The table below summarizes catalyst systems used in the functionalization of related 3-iodoindole scaffolds.

| Reaction Type | Catalyst System | Substrates | Reference |

| Sonogashira Coupling | Pd(II) catalyst (10 mol%), CuI (10 mol%) | 1-Benzyl-3-iodo-1H-indole-2-carbonitriles, Phenylacetylenes | mdpi.com |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Cs₂CO₃ | 3-Iodoindoles, (p-tolyl)boronic acid | beilstein-journals.org |

| Stille Coupling | Dichlorobis(acetonitrile)palladium(II) | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Organotin compounds | mdpi.com |

| C-H Arylation | Pd(OAc)₂, AgOAc, TFA | Free (NH) Indoles with C3-carbonyl groups, Iodoarenes | nih.govacs.org |

In some instances of C-H functionalization on the indole ring, directing groups at the C3-position are used in conjunction with a Pd(II)-catalyst system to achieve arylation at the C4-position. nih.govacs.org The choice of reagents can also influence the reaction pathway; for example, in the functionalization of indole-3-carboxylic acid, the reaction with aryl iodides under a Pd(II) catalyst system leads to a decarboxylative C2-arylation. acs.org

Mechanistic studies have led to the proposal of key intermediates in the reactions of substituted indoles. In palladium-catalyzed C-H functionalization reactions of indoles bearing a directing group at C3, a five-membered palladacycle is proposed as a key intermediate. nih.govacs.org This intermediate forms via a carboxyl-assisted C-H activation process.

In the context of Fischer indolisation, which can be a route to the indole core, the indole anion is a critical intermediate. Its subsequent reaction with an electrophile can occur at either the nitrogen or the C3-position, presenting a regioselectivity challenge that can be influenced by reaction conditions. rsc.org

For other synthetic routes toward functionalized indoles, such as the DABCO-catalyzed reaction between N-arylhydroxylamines and alkynes, N-oxyenamines have been identified as key intermediates that undergo a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement to form the indole structure. nih.gov In a rhodaelectro-catalyzed synthesis of pyrano[3,4-b]indol-1(9H)-ones from indole-2-carboxylic acids, a five-membered rhoda(III)cycle is proposed as an initial intermediate, which then proceeds through further steps to form a seven-membered rhoda(III) complex before reductive elimination. acs.org These examples from related systems illustrate the types of intermediates that are critical in indole chemistry.

Kinetic and thermodynamic factors play a significant role in the outcomes of reactions involving the indole scaffold. For instance, the N-alkylation of indoles is generally the thermodynamically favored process, while C3-alkylation can be a competing kinetic pathway. rsc.org Studies on one-pot Fischer indolisation–N-alkylation reactions have shown that increasing the reaction temperature can favor the formation of the N-alkylated product, consistent with it being the more stable thermodynamic product. rsc.org

Theoretical and Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the electronic properties and reaction dynamics of molecules like 5-fluoro-3-iodo-1-methyl-1H-indole.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure, geometry, and reactivity of organic molecules. For substituted indoles, DFT calculations can predict optimized geometries, HOMO-LUMO energy gaps, and the distribution of electron density, which are all crucial for understanding reactivity. researchgate.net

DFT has been successfully applied to study the mechanisms of reactions involving indoles. For example, it has been used to elucidate the mechanism and enantioselectivity of the Friedel-Crafts reaction of indoles, showing excellent agreement with experimental results. acs.org Such studies often involve calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction.

In studies of other complex heterocyclic systems, various DFT functionals are often tested to find the one that best reproduces experimental data, such as NMR chemical shifts. nih.gov Functionals like B3LYP, M06-2X, and TPSSTPSS are commonly used for these purposes. researchgate.netnih.gov For 5-fluoro-3-iodo-1-methyl-1H-indole, DFT calculations could be used to assess how the fluoro and iodo substituents impact the molecule's electrophilicity and nucleophilicity, predict sites of reactivity, and rationalize the observed selectivity in functionalization reactions.

| DFT Functional | Typical Application | Basis Set Example | Reference |

| B3LYP | Geometry optimization, electronic structure calculation | 6-311+G(d,p), LanL2DZ | researchgate.netnih.gov |

| M06-2X | Geometry optimization, good for non-covalent interactions | TZVP, 6-311+G(d,p) | nih.gov |

| TPSSTPSS | Prediction of NMR chemical shifts | TZVP | nih.gov |

| PBE1PBE | Prediction of NMR chemical shifts | 6-311+G(d,p) | nih.gov |

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. While DFT is excellent for static properties and reaction energetics, MD simulations provide insights into conformational flexibility, solvent effects, and the exploration of reaction pathways.

For molecules with potential biological activity, MD simulations can be used to model their interactions with macromolecular targets like proteins or enzymes. In the case of a related compound, 2-(5-iodo-1H-indol-3-yl)ethanamine, it was suggested that MD simulations could model receptor-ligand interactions to identify important binding features and understand how the iodine substituent influences binding affinity.

Although specific MD simulation studies on 5-fluoro-3-iodo-1-methyl-1H-indole were not found in the search results, this technique could be applied to understand its conformational preferences, particularly the rotation around single bonds, and how it interacts with other molecules or in different solvent environments. This can be particularly relevant when this indole scaffold is incorporated into larger, more flexible molecules designed for specific applications in materials science or medicinal chemistry. worldscientific.com

Prediction of Regio- and Stereoselectivity

The prediction of regioselectivity and stereoselectivity in reactions involving 5-fluoro-3-iodo-1-methyl-1H-indole is a critical aspect of synthetic planning, enabling the targeted synthesis of complex molecules. Computational chemistry, particularly Density Functional Theory (DFT) calculations, has emerged as a powerful tool for these predictions, offering insights into the electronic and steric factors that govern reaction outcomes. thieme-connect.com

Prediction of Regioselectivity

The regioselectivity of reactions involving 5-fluoro-3-iodo-1-methyl-1H-indole is primarily dictated by the electronic properties of the indole ring, which are significantly influenced by the substituents: the electron-withdrawing fluorine atom at the 5-position, the iodo group at the 3-position, and the methyl group on the nitrogen atom.

In the context of cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, the site of reaction is determined by the relative reactivity of the C-I bond versus potential C-H activation sites on the indole nucleus. The C-I bond at the 3-position is the most likely site for oxidative addition of a metal catalyst (e.g., palladium), which is the initial step in these coupling reactions. mdpi.comresearchgate.net This is due to the lower bond dissociation energy of the C-I bond compared to C-H bonds.

Computational models can provide a quantitative prediction of regioselectivity by calculating the activation energies for competing reaction pathways. For instance, DFT calculations can be employed to model the transition states for oxidative addition at the C-I bond versus C-H activation at other positions on the indole ring. The pathway with the lower activation energy will be the kinetically favored one.

The electron-withdrawing nature of the fluorine atom at the 5-position can influence the reactivity of the indole ring. It can activate the ring towards certain reactions, and computational studies on similar fluorinated indoles have shown that fluoro substituents can enhance electrophilicity.

Table 1: Predicted Regioselectivity in Common Reactions of 5-fluoro-3-iodo-1-methyl-1H-indole

| Reaction Type | Predicted Major Regioisomer | Rationale |

| Suzuki-Miyaura Coupling | 5-fluoro-1-methyl-3-aryl-1H-indole | The C-I bond at the 3-position is the most reactive site for oxidative addition. |

| Sonogashira Coupling | 5-fluoro-1-methyl-3-alkynyl-1H-indole | Similar to Suzuki-Miyaura, the reaction proceeds via activation of the C-I bond. |

| Heck Coupling | 5-fluoro-1-methyl-3-alkenyl-1H-indole | The mechanism involves the reactive C-I bond for the insertion of the alkene. |

| Electrophilic Aromatic Substitution | Substitution at C6 | The directing effects of the N-methyl and fluoro groups may favor substitution at the C6 position, though the C-I bond is more likely to participate in cross-coupling. |

Prediction of Stereoselectivity

The prediction of stereoselectivity becomes relevant when a new chiral center is formed during a reaction involving 5-fluoro-3-iodo-1-methyl-1H-indole. For instance, in certain addition or cyclization reactions, the approach of a reagent to the indole core can lead to the formation of enantiomers or diastereomers.

Computational modeling is instrumental in predicting stereochemical outcomes. By calculating the energies of the transition states leading to different stereoisomers, the preferred stereochemical pathway can be identified. The difference in the Gibbs free energies of the transition states (ΔΔG‡) can be used to predict the enantiomeric or diastereomeric excess. thieme-connect.com

For reactions proceeding through a defined stereochemical pathway, such as an anti-addition, the stereochemistry of the product can be directly predicted from the mechanism. acs.org In other cases, where multiple stereoisomers are possible, computational analysis of the steric and electronic interactions in the transition states is necessary.

Table 2: Factors Influencing Stereoselectivity Prediction

| Factor | Description | Computational Approach |

| Steric Hindrance | The spatial arrangement of the substituents on the indole and the incoming reagent can favor the formation of one stereoisomer over another. | Modeling the transition state structures to identify steric clashes. |

| Electronic Effects | The electronic distribution in the indole ring can influence the trajectory of the incoming reagent through electrostatic interactions. | Analysis of the molecular electrostatic potential (MEP) map. |

| Catalyst-Substrate Interactions | In catalyzed reactions, the chiral ligands on the catalyst can create a chiral environment that directs the stereochemical outcome. | Modeling the catalyst-substrate complex and the subsequent transition states. |

| Solvent Effects | The solvent can influence the stability of transition states through solvation, potentially altering the stereoselectivity. | Implicit or explicit solvent models can be incorporated into the calculations. |

While no specific computational studies on the stereoselectivity of reactions with 5-fluoro-3-iodo-1-methyl-1H-indole are publicly available, the principles derived from studies on other indole derivatives can be applied. For example, in reactions where a prochiral center is formed, the facial selectivity will be determined by the relative accessibility of the two faces of the molecule to the incoming reagent.

Role As a Synthetic Intermediate for Diverse Chemical Structures

Precursor in the Synthesis of Complex Molecular Architectures

The primary role of 5-fluoro-3-iodo-1-methyl-1H-indole in the synthesis of complex molecules is as a scaffold that can be systematically elaborated. The C-I bond at the 3-position is particularly suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Research has demonstrated that 3-iodoindoles, including N-methylated derivatives, are excellent substrates for Sonogashira, Suzuki-Miyaura, and Heck coupling reactions. nih.govarabjchem.org These reactions allow for the introduction of a wide variety of substituents at the C3 position, transforming the relatively simple starting indole (B1671886) into a more complex, highly substituted architecture. For instance, the Sonogashira coupling introduces alkynyl groups, the Suzuki-Miyaura coupling introduces aryl or vinyl groups, and the Heck reaction introduces alkenes. nih.gov

A key strategy in medicinal chemistry involves the creation of compound libraries, where a common core structure is decorated with diverse functional groups. The 3-iodoindole scaffold is ideal for this purpose. nih.gov In one such approach, a library of 1,2,3-trisubstituted indoles was generated by subjecting various 3-iodoindoles to Sonogashira and Suzuki coupling reactions with a range of commercially available terminal acetylenes and boronic acids. nih.gov This modular approach enables the rapid synthesis of dozens of unique compounds from a single precursor, facilitating the exploration of structure-activity relationships for drug discovery.

A multi-component synthesis strategy has also been developed to produce trisubstituted 3-iodoindoles in a single sequence. beilstein-journals.org This method involves a consecutive alkynylation–cyclization–iodination–alkylation process, yielding complex 3-iodoindoles that are themselves ready for further functionalization, underscoring their value as advanced precursors. beilstein-journals.org

| Reaction Type | Coupling Partner | Catalyst System | Product (R Group at C3) | Yield (%) | Reference |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl | 98 | nih.gov |

| Sonogashira | 1-Hexyne | Pd(PPh₃)₄, CuI, Et₃N | Hex-1-yn-1-yl | - | sci-hub.se |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Phenyl | 95 | nih.gov |

| Suzuki-Miyaura | (p-tolyl)boronic acid | Pd(PPh₃)₄, Cs₂CO₃ | p-tolyl | - | beilstein-journals.org |

| Heck | n-Butyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | (E)-butyl 3-(1-methyl-1H-indol-3-yl)acrylate | 55 | arabjchem.org |

Table 1: Representative Cross-Coupling Reactions Using 3-Iodoindole Scaffolds. Yields and conditions are based on analogous 3-iodoindole systems described in the literature.

Building Block for Novel Heterocyclic Ring Systems (e.g., Fused Indoles, Pyrroles)

Beyond simple substitution, 5-fluoro-3-iodo-1-methyl-1H-indole serves as a crucial building block for constructing larger, novel heterocyclic systems through annulation reactions. In these processes, the initial cross-coupling reaction is followed by a subsequent cyclization step that builds a new ring onto the indole framework.

A significant example is the synthesis of benzannulated carbazoles, such as 11H-benzo[a]carbazole derivatives. researchgate.net The synthesis begins with an N-protected 3-iodoindole. A Suzuki coupling reaction is performed with 2-formylphenylboronic acid to install an aldehyde-functionalized phenyl group at the C3 position. This intermediate is then converted into an alkyne via a Gilbert-Seyfert homologation. The final step is a platinum-catalyzed intramolecular cyclization that fuses a new six-membered ring onto the indole, forming the tetracyclic carbazole (B46965) system. researchgate.net This strategy highlights how the 3-iodoindole acts as the foundational block upon which a more complex, fused heterocyclic structure is assembled.

Similarly, other fused systems can be accessed. Domino reactions starting from iodoanilines and alkynes can lead to the formation of 2,3-fused indoles. acs.org While not starting directly from the title compound, these methods produce functionalized indoles that can undergo further cyclizations. The reactivity of the 3-iodo group is central to these transformations, enabling the initial bond formation that sets up the subsequent ring-closing event. These synthetic routes are valuable for creating polycyclic aromatic systems that are of interest in materials science and medicinal chemistry.

Scaffold for the Exploration of New Chemical Transformations

The unique electronic and steric properties of 5-fluoro-3-iodo-1-methyl-1H-indole make it an excellent molecular scaffold for developing and testing new synthetic methodologies. When chemists devise a new catalyst or reaction condition, they often test it on a range of substrates to prove its utility, and halogenated heterocycles like this indole are common choices.

The presence of an electron-withdrawing fluorine atom on the benzene (B151609) ring and an electron-rich pyrrole (B145914) ring creates a specific electronic environment that can challenge a new catalytic system. nih.gov Furthermore, the C3-I bond is a well-established reactive site, but its reactivity can be subtly tuned by these other substituents. For example, research into ultrasound-assisted Mizoroki-Heck reactions utilized 3-iodo-1-methyl-1H-indole as a model substrate to optimize the catalytic system, which involved Pd/C and PPh₃. arabjchem.org By monitoring the success of the reaction with this specific scaffold under various conditions (e.g., different catalysts, bases, and solvents), the researchers were able to establish a novel, efficient protocol for C-C bond formation. arabjchem.org

The development of one-pot, multi-component syntheses also relies on scaffolds like this indole as a target structure. A consecutive four-component reaction to synthesize trisubstituted 3-iodoindoles was optimized by targeting structures with varying substituents. beilstein-journals.org The success of this complex transformation, which forms multiple bonds in a single sequence, demonstrates the utility of the indole scaffold as a platform for showcasing the efficiency of new chemical transformations. The stability of the N-methyl indole and the reliable reactivity of the C-I bond make it a dependable framework for validating innovative synthetic strategies. nih.govbeilstein-journals.org

Advanced Spectroscopic and Structural Characterization Techniques for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 5-fluoro-3-iodo-1-methyl-1H-indole, a suite of NMR experiments would be employed to assign all proton, carbon, fluorine, and nitrogen signals unambiguously.

A comprehensive NMR analysis involves acquiring spectra for all magnetically active nuclei within the molecule. Each nucleus provides a unique perspective on the chemical structure.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For 5-fluoro-3-iodo-1-methyl-1H-indole, five distinct signals would be expected. The chemical shifts (δ) are influenced by the electronic effects of the fluorine and iodine substituents.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The structure possesses nine unique carbons, which would result in nine distinct signals. The carbon attached to the fluorine (C-5) would appear as a doublet due to one-bond C-F coupling, a key diagnostic feature. The carbon attached to the iodine (C-3) would be significantly shifted to a higher field (lower ppm value) compared to an unsubstituted C-3 indole (B1671886) carbon.

¹⁹F NMR: The fluorine NMR spectrum provides specific information about the fluorine atom's environment. A single resonance would be observed for the C-5 fluorine atom. The multiplicity of this signal would be a complex pattern due to couplings with neighboring protons (H-4 and H-6), providing further structural confirmation. nih.gov

¹⁵N NMR: The nitrogen NMR spectrum would show a single signal for the indole nitrogen atom. Its chemical shift would be characteristic of an N-alkylated indole system. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Data for 5-fluoro-3-iodo-1-methyl-1H-indole

| Position | Atom | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | N-CH₃ | Singlet (s) | ~33 |

| 2 | H/C | Singlet (s) | ~130 |

| 3 | C | N/A | ~60-70 |

| 3a | C | N/A | ~130 |

| 4 | H/C | Doublet of Doublets (dd) | ~110 (d, JCF) |

| 5 | C | N/A | ~159 (d, ¹JCF) |

| 6 | H/C | Doublet of Doublets (dd) | ~115 (d, JCF) |

| 7 | H/C | Doublet of Doublets (dd) | ~110 |

| 7a | C | N/A | ~135 |

Note: These are estimated values. Actual experimental values would be required for definitive assignment.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between the aromatic protons on the benzene (B151609) ring portion (H-4, H-6, H-7), confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This would definitively link each proton to its corresponding carbon atom (e.g., H-2 to C-2, N-CH₃ protons to the N-CH₃ carbon).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for confirming spatial relationships. For instance, a NOESY spectrum would likely show a correlation between the N-methyl protons and the H-7 proton. rsc.org

Dynamic NMR (DNMR) is used to study molecules that undergo conformational changes at a rate that influences the NMR spectrum. For a relatively rigid, planar molecule like 5-fluoro-3-iodo-1-methyl-1H-indole, significant conformational exchange is not expected at room temperature. Therefore, DNMR studies would not be a standard characterization technique unless specific low-temperature phenomena, such as restricted rotation, were being investigated.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula.

For 5-fluoro-3-iodo-1-methyl-1H-indole, the molecular formula is C₉H₇FIN. The calculated monoisotopic mass is 274.96075 Da. uni.lu HRMS analysis would need to find a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that matches this value to within a few parts per million (ppm), confirming the molecular formula. rsc.orgbeilstein-journals.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. In mechanistic studies, analyzing the fragments of reactants and products can help elucidate the reaction pathway. For this compound, characteristic fragmentation would likely involve the loss of the iodine atom (I•), the methyl group (•CH₃), or hydrogen cyanide (HCN) from the indole ring. nist.gov

Table 2: Predicted HRMS Data for 5-fluoro-3-iodo-1-methyl-1H-indole

| Ion | Molecular Formula | Calculated Mass (Da) |

| [M]⁺ | C₉H₇FIN⁺ | 274.96075 |

| [M+H]⁺ | C₉H₈FIN⁺ | 275.96800 |

| [M+Na]⁺ | C₉H₇FINNa⁺ | 297.94994 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 5-fluoro-3-iodo-1-methyl-1H-indole could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. nih.govmdpi.com

This analysis would confirm the planarity of the indole ring system and provide exact measurements for the C-F and C-I bonds. Additionally, it would reveal how the molecules arrange themselves in the crystal lattice, showing any intermolecular interactions such as π–π stacking between indole rings or potential halogen bonding involving the iodine atom. To date, no public crystal structure data for this specific compound has been reported.

Green Chemistry Principles in the Synthesis of Functionalized Indoles

Development of Sustainable Synthetic Pathways

The development of sustainable synthetic pathways for functionalized indoles focuses on minimizing environmental impact by improving reaction efficiency and reducing waste. nih.gov Traditional indole (B1671886) syntheses often involve harsh conditions, toxic reagents, and multiple steps, leading to significant waste. nih.gov Modern approaches, however, prioritize the use of renewable resources, safer solvents, and catalytic methods to create these valuable scaffolds. researchgate.net

A key strategy is the de novo assembly of the indole core from simple, readily available starting materials under mild conditions. For instance, an innovative two-step reaction has been developed that utilizes inexpensive anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. This method proceeds in ethanol (B145695), a greener solvent, and avoids the use of metal catalysts. rsc.org Another sustainable approach involves the valorization of renewable aromatic platform chemicals derived from lignin, which can be transformed into biologically active indoles through catalytic C-N coupling and subsequent cyclization in a greener methanol/water mixture. rsc.org

Furthermore, multicomponent reactions (MCRs) represent a powerful tool for sustainable synthesis, as they allow for the construction of complex molecules like poly-substituted pyrrole-indole derivatives in a single step from multiple starting materials. acs.orgacs.org These one-pot syntheses are often chromatography- and catalyst-free, further enhancing their green credentials. acs.orgacs.org The application of these sustainable principles provides a framework for the environmentally responsible production of a wide array of functionalized indoles.

Implementation of Atom-Economical Reactions

Atom economy is a central tenet of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently more sustainable as they generate less waste.

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, are also highly atom-economical. A notable example is the palladium-catalyzed tandem cyclization of alkynones, which constructs a tetracyclic indole framework with two new stereocenters in a single step. researchgate.net Similarly, Lewis acid-catalyzed migratory cycloisomerization of o-amido alkynols to produce C2-substituted indoles achieves 100% atom economy. acs.org The Nenitzescu indole synthesis, a classic reaction involving the condensation of a benzoquinone with an enamine, is also valued for its atom economy in producing complex 5-hydroxyindole (B134679) derivatives.

Use of Eco-Friendly Solvents (e.g., Water, Ionic Liquids, Solvent-Free Conditions)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional reliance on volatile and often toxic organic solvents has prompted a shift towards greener alternatives in the synthesis of functionalized indoles. nih.gov

Water , as a non-toxic, non-flammable, and abundant solvent, is a highly attractive medium for organic synthesis. openmedicinalchemistryjournal.com Several methods for preparing indole derivatives have been successfully adapted to aqueous conditions. For example, multicomponent reactions for the synthesis of 3-substituted indoles can be carried out in water. openmedicinalchemistryjournal.com

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. Iron-containing ionic liquids have been shown to be efficient and recyclable catalysts for the synthesis of C3-substituted indole derivatives. aablocks.com

Propylene (B89431) carbonate , a biodegradable and low-toxicity solvent, has been successfully used as a green medium for the synthesis of bis-indole derivatives, offering a clean, economical, and efficient methodology. eurekaselect.comresearchgate.net

Solvent-free conditions represent the ideal green scenario, eliminating solvent waste entirely. Microwave-assisted Michael addition reactions of indoles with chalcones have been performed under solvent-free conditions using a Lewis acid catalyst, resulting in high yields of 3-(3-oxoaryl) indole derivatives. tandfonline.com Similarly, the use of a reusable solid acid catalyst like silica (B1680970) sulfuric acid enables the electrophilic substitution reaction of indoles with carbonyl compounds to proceed efficiently without any solvent. researchgate.net

The table below summarizes various eco-friendly solvent systems used in the synthesis of functionalized indoles.

| Eco-Friendly Solvent/Condition | Reaction Type | Example Product | Reference(s) |

| Water | Multicomponent Reaction | 3-Substituted Indoles | openmedicinalchemistryjournal.com |

| Ionic Liquid ([Dabco-C2OH][FeCl4]) | Friedel-Crafts Alkylation | C3-Substituted Indoles | aablocks.com |

| Propylene Carbonate | Condensation | Bis-Indole Derivatives | eurekaselect.comresearchgate.net |

| Solvent-Free | Microwave-Assisted Michael Addition | 3-(3-oxoaryl) Indole Derivatives | tandfonline.com |

| Solvent-Free | Solid Acid Catalysis | Bis(indolyl)alkanes | researchgate.net |

| Tartaric Acid-Dimethylurea Melt | Fischer Indole Synthesis | Functionalized Indoles | organic-chemistry.org |

Energy-Efficient Processes (e.g., Microwave Irradiation, Electrosynthesis)

Reducing energy consumption is another key aspect of green chemistry. The adoption of energy-efficient techniques like microwave irradiation and electrosynthesis can significantly shorten reaction times and lower energy usage compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for the rapid and efficient synthesis of indole analogs. tandfonline.comnih.gov Microwave heating can dramatically accelerate reaction rates, often leading to higher yields and purer products. unina.it Classical indole syntheses, such as the Fischer, Madelung, and Bischler-Mohlau reactions, have been successfully adapted to microwave conditions. nih.gov For instance, a microwave-assisted, three-component domino reaction of anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds in a green solvent mixture of ethanol and water provides a regioselective route to 3-functionalized indoles. acs.org Similarly, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylates is significantly more efficient under microwave irradiation compared to conventional heating. unina.itmdpi.com

Electrosynthesis utilizes electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants and thereby increasing atom economy and reducing waste. acs.org This technique offers a sustainable and versatile approach to constructing indole scaffolds. nih.gov A divergent electrochemical strategy allows for the selective synthesis of either 3-iodoindoles or unsubstituted indoles from 2-ethynylanilines in an aqueous medium simply by altering the electrode material and the amount of electrical charge passed. rsc.org Furthermore, electrochemical methods have been developed for the intermolecular annulation of anilines and 1,3-dicarbonyl compounds to form multisubstituted indoles without the need for transition-metal catalysts. bohrium.com The use of continuous-flow electrolysis cells can further enhance the scalability and green credentials of these processes. acs.org

Catalyst Design for Reduced Environmental Impact (e.g., Recyclable Catalysts, Metal-Free Catalysis)

The design of catalysts with reduced environmental impact is crucial for developing sustainable chemical processes. This involves creating catalysts that are highly active, selective, and, ideally, recyclable, as well as developing catalytic systems that avoid the use of toxic or precious metals.

Recyclable catalysts offer significant economic and environmental advantages. rsc.org Heterogeneous catalysts, such as copper-aluminium hydrotalcite (CuAl–HT), have been developed for the synthesis of indoles. rsc.orgrsc.org This catalyst is not only highly active but can also be easily recovered and reused multiple times without a significant loss of activity. rsc.orgrsc.org Magnetic nanoparticles (MNPs) are another class of recyclable catalysts that have gained prominence in green chemistry. researchgate.net For example, a magnetically recyclable CuFe₂O₄ catalyst has been shown to be highly efficient for the alkylation of indoles with alcohols to produce bis(3-indolyl)methanes. researchgate.net Similarly, cobalt-rhodium heterobimetallic nanoparticles can catalyze the reductive cyclization of 2-(2-nitroaryl)acetonitriles to indoles and can be reused more than ten times. acs.org

Metal-free catalysis obviates the need for potentially toxic and expensive transition metals. acs.orgorganic-chemistry.org An effective metal-free C–H amination of N-Ts-2-alkenylanilines to afford a diverse range of substituted indoles has been developed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant. acs.orgorganic-chemistry.org Another approach involves the photodriven direct C-C/C-N bond formation for the synthesis of indoles via the [3+2] annulation of secondary arylamines with alkynes, which proceeds in the absence of any photocatalysts or metals. acs.org The use of inexpensive and environmentally benign catalysts like acetic acid with molecular oxygen as the sole oxidant also provides a green, metal-free route to bis(indolyl)methanes. rsc.org

The following table provides examples of catalysts designed for reduced environmental impact in indole synthesis.

| Catalyst Type | Catalyst Example | Reaction | Key Advantage | Reference(s) |

| Recyclable Heterogeneous | Copper-Aluminium Hydrotalcite (CuAl–HT) | Intramolecular Dehydrogenative N-heterocyclization | Recyclable, High Activity | rsc.orgrsc.org |

| Recyclable Magnetic | Copper Ferrite (CuFe₂O₄) Nanoparticles | Alkylation of Indoles with Alcohols | Magnetically Recyclable | researchgate.net |

| Recyclable Nanoparticles | Cobalt-Rhodium Heterobimetallic Nanoparticles | Reductive Cyclization | Recyclable >10 times | acs.org |

| Metal-Free | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | C-H Amination of Alkenylanilines | Avoids Transition Metals | acs.orgorganic-chemistry.org |

| Metal-Free | Acetic Acid / O₂ | Oxidative Coupling of Arylmethylamines with Indoles | Inexpensive, Benign | rsc.org |

| Metal-Free / Photocatalyst-Free | Electron Donor-Acceptor (EDA) Complex | [3+2] Annulation of Arylamines with Alkynes | Avoids Metals and Photocatalysts | acs.org |

Future Perspectives and Research Gaps in 5 Fluoro 3 Iodo 1 Methyl 1h Indole Chemistry

Development of Novel and Highly Regioselective Synthetic Methods

A primary challenge in indole (B1671886) chemistry is achieving high regioselectivity during functionalization. While general methods for indole synthesis like the Fischer, Leimgruber-Batcho, and Bartoli syntheses are well-established, the direct and selective introduction of substituents onto a pre-formed indole core often requires carefully tailored approaches. rsc.orgdiva-portal.org For 5-fluoro-3-iodo-1-methyl-1H-indole, its synthesis would typically involve the N-methylation and subsequent C3-iodination of 5-fluoroindole (B109304). However, direct electrophilic iodination can sometimes lead to mixtures of products, necessitating the development of more precise methods.

Future research should target novel synthetic routes that offer superior regiocontrol. One promising area is the palladium-catalyzed annulation of unsymmetrical alkynes with appropriately substituted o-iodoanilines. bohrium.comacs.org The regioselectivity of such cyclizations can be finely tuned by the choice of ligands on the palladium catalyst, potentially allowing for the direct construction of the 3-iodoindole core with specific substitution patterns. acs.org For instance, studies on related fluoroalkylated indoles have shown that switching from a PPh₃ ligand to a P(o-Tol)₃ ligand can invert the regioselectivity of the alkyne insertion. acs.org Adapting such methods for the synthesis of 5-fluoro-3-iodo-1-methyl-1H-indole could provide a more direct and efficient route than multi-step functionalization of a pre-existing indole.

Table 1: Potential Regioselective Synthetic Strategies

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Ligand-Controlled Pd-Catalyzed Annulation | Employs substituted o-iodoanilines and unsymmetrical alkynes. acs.org | High regioselectivity, direct formation of the 3-iodoindole core. |

| Modified Bischler Indole Synthesis | Reaction of 4-fluoroaniline (B128567) with a specialized α-halo-ketone. diva-portal.org | Utilizes readily available starting materials. |

| Directed C-H Activation/Iodination | Use of a directing group to guide iodination specifically to the C3 position. | High precision in substituent placement. |

| One-Pot N-Methylation/C3-Iodination | Sequential addition of reagents without intermediate isolation. | Increased efficiency, reduced solvent usage. |

Exploration of New Catalytic Systems for Efficiency and Sustainability

Palladium-based catalysts are ubiquitous in indole chemistry, particularly for cross-coupling reactions at the C3-position. mdpi.comresearchgate.net While effective, these systems often rely on expensive and sometimes toxic heavy metals, and the use of phosphine (B1218219) ligands can present challenges in terms of air sensitivity and cost. A significant area for future research is the exploration of more sustainable and efficient catalytic systems.

This includes the development of catalysts based on more abundant and less toxic first-row transition metals like copper, nickel, or iron. researchgate.net Copper-catalyzed reactions, for instance, are known to be effective for certain indole functionalizations. researchgate.net Furthermore, heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation from the reaction mixture and potential for recycling, which is crucial for industrial-scale synthesis. bohrium.comresearchgate.net Ultrasound-assisted synthesis using Pd/C has been shown to be a faster and milder method for preparing some indole derivatives. researchgate.net

Organocatalysis represents another frontier, completely avoiding the use of metals. While challenging for cross-coupling reactions, organocatalysts could be developed for other transformations of the indole ring. For example, an organic superbase has been shown to catalyze the SNAr reactions of fluoroarenes, a type of reactivity relevant to the 5-fluoro substituent. acs.org

Table 2: Comparison of Potential Catalytic Systems

| Catalyst Type | Examples | Advantages | Research Gaps for 5-fluoro-3-iodo-1-methyl-1H-indole |

|---|---|---|---|

| Homogeneous Palladium | Pd(PPh₃)₄, Pd(OAc)₂ mdpi.comnih.gov | High reactivity and selectivity, well-understood mechanisms. | Cost, metal contamination in products, ligand sensitivity. |

| Heterogeneous Palladium | Pd/C bohrium.comresearchgate.net | Recyclable, easy to remove from product. | Lower reactivity compared to homogeneous systems, requires optimization. |

| Other Transition Metals | Copper (Cu₂O, CuO), Nickel bohrium.comresearchgate.netrsc.org | Lower cost, reduced toxicity. | Less developed, reaction scope and efficiency need investigation. |

| Organocatalysts | t-Bu-P4 acs.org | Metal-free, sustainable. | Limited to specific reaction types, not yet applied to C-I bond functionalization. |

Investigation of Underexplored Reactivity and Transformation Pathways

The primary utility of the 3-iodo group on the indole ring is its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira reactions. mdpi.com These reactions allow for the introduction of aryl, vinyl, alkyl, and alkynyl groups at the C3 position, providing access to a vast chemical space. While the general reactivity of 3-iodoindoles is known, the specific scope and limitations for 5-fluoro-3-iodo-1-methyl-1H-indole have not been systematically studied.

Future work should focus on a comprehensive exploration of its coupling reactions with a diverse set of partners. This includes using sterically hindered boronic acids, functionalized organotin reagents, and various terminal alkynes to map out its synthetic potential. mdpi.comresearchgate.net Beyond standard cross-coupling, other transformations are underexplored. For example, the C-I bond can be used in carbonylation reactions to introduce a carbonyl group, or in cyanation reactions to install a nitrile. mdpi.comacs.org

Furthermore, the interplay between the 3-iodo and 5-fluoro substituents could lead to unique reactivity. The electron-withdrawing nature of the fluorine atom might influence the reactivity of the C-I bond. Directed C-H functionalization at other positions of the indole ring (e.g., C2, C4, or C7), using the existing substituents to guide the reaction, is another exciting and largely unexplored avenue. nih.govacs.org

Integration of Flow Chemistry and Automation in Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, reaction control, and reproducibility. vapourtec.comdokumen.pub The application of flow chemistry to the synthesis and functionalization of 5-fluoro-3-iodo-1-methyl-1H-indole is a major area for future development.

Flow reactors provide superior heat and mass transfer, which can be particularly beneficial for highly exothermic or rapid reactions. acs.org The synthesis of the indole core or its subsequent iodination could be performed more safely and with higher consistency in a flow system. Moreover, flow chemistry allows for the use of hazardous reagents or reactive intermediates with greater control. beilstein-journals.org For example, the generation and immediate use of organometallic reagents for cross-coupling reactions can be seamlessly integrated into a continuous workflow. dokumen.pub

Coupling flow reactors with automated systems for reaction optimization is a powerful strategy. vapourtec.comacs.org An automated platform could systematically vary parameters such as temperature, residence time, and reagent stoichiometry to rapidly identify the optimal conditions for a given transformation, such as a Suzuki coupling of 5-fluoro-3-iodo-1-methyl-1H-indole. This high-throughput approach can accelerate the discovery of new derivatives and significantly shorten development timelines. beilstein-journals.orgacs.org

Advanced Understanding of Stereochemical Control in Functionalization Reactions

While 5-fluoro-3-iodo-1-methyl-1H-indole itself is achiral, many of its potential applications, particularly in medicinal chemistry, would involve its conversion into chiral molecules. Functionalization at the C3 position can readily create a new stereocenter. For instance, a Heck coupling with a prochiral alkene or a coupling reaction with a chiral organometallic reagent could lead to diastereomeric or enantiomeric products.

A significant research gap exists in the area of stereochemical control for reactions involving this scaffold. There is a need to develop asymmetric catalytic methods that can control the stereochemical outcome of functionalization reactions at or adjacent to the C3 position. This could involve the use of chiral ligands on metal catalysts or the development of novel organocatalytic approaches.

For example, the synthesis of a related compound, 5-fluoro-3-(1-iodoethyl)-1H-indole, introduces a chiral center directly attached to the C3 position. nih.gov Developing methods to control the stereochemistry of such structures would be a major advance. The principles of stereocontrol in nucleophilic substitution reactions on unsaturated fluorocarbons could provide insights, but dedicated studies are required for the indole system. researchgate.net Achieving high levels of enantioselectivity or diastereoselectivity in the derivatives of 5-fluoro-3-iodo-1-methyl-1H-indole would dramatically increase its value as a building block for complex, biologically active molecules.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-fluoro-3-iodo-1-methyl-1H-indole, and how can reaction conditions be optimized?

- Methodology : Iodine-catalyzed electrophilic substitution is a key strategy for introducing iodine into the indole scaffold. For example, using 10 mol% iodine in acetonitrile at 40°C for 5 hours achieves yields up to 98% in related indole derivatives . Optimize solvent choice (e.g., MeCN vs. DMF), catalyst loading, and temperature to balance reactivity and selectivity. Purification via flash column chromatography (e.g., EtOAc/hexane gradients) is recommended for isolating the product .

- Yield Considerations : Lower yields (e.g., 42% in ) may arise from competing side reactions; monitor reaction progress using TLC or LC-MS to identify intermediates and adjust stoichiometry .

Q. How is the structure of 5-fluoro-3-iodo-1-methyl-1H-indole confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use , , and NMR to confirm substituent positions and purity. For example, NMR can verify fluorine substitution patterns, while NMR resolves methyl and aromatic protons .

- X-Ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the iodine position and molecular geometry, as demonstrated for similar fluorinated indoles .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using ESI-HRMS or FAB-HRMS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-fluoro-3-iodo-1-methyl-1H-indole in further functionalization?

- DFT Calculations : Model the electronic effects of fluorine and iodine substituents on electrophilic/nucleophilic attack. For example, fluorine’s electron-withdrawing nature may deactivate the indole ring, directing iodine substitution to the 3-position .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents like MeCN enhance iodine’s catalytic activity) .

Q. What strategies resolve contradictory spectral data during characterization?

- Multi-Technique Validation : Combine NMR, X-ray, and IR spectroscopy to cross-verify assignments. For instance, conflicting NMR signals can be resolved by comparing experimental data with computed chemical shifts (e.g., using Gaussian or ADF software) .

- Isotopic Labeling : Use -labeled analogs to clarify nitrogen environments in complex indole derivatives .

Q. How does steric hindrance from the 1-methyl group influence regioselectivity in cross-coupling reactions?

- Case Study : The 1-methyl group may block C-1 reactivity, directing Suzuki-Miyaura or Buchwald-Hartwig couplings to C-2 or C-4 positions. Compare with analogs like 5-fluoro-3-iodo-indole (lacking the methyl group) to assess steric effects .

- Experimental Design : Screen palladium catalysts (e.g., Pd(OAc) vs. PdCl) and ligands (e.g., SPhos, XPhos) to enhance coupling efficiency at sterically hindered sites .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yield data in iodine-mediated reactions?

- Root Causes : Contradictions may arise from variations in substrate purity, catalyst aging, or moisture sensitivity. For example, iodine’s hygroscopic nature can reduce catalytic activity if not stored anhydrously .

- Mitigation : Replicate reactions under inert atmospheres (e.g., N/Ar) and standardize reagent sources. Report yields with error margins (±5%) across triplicate trials.

Methodological Recommendations

- Safety Protocols : Handle iodine and fluorinated intermediates in fume hoods with PPE (gloves, goggles). Refer to safety data sheets for waste disposal guidelines .

- Scale-Up Considerations : Optimize exothermic reactions (e.g., LiAlH reductions in THF) using controlled addition techniques and temperature monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.